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molecular formula C6H6N4O6 B4326629 2,6-dimethoxy-3,5-dinitropyrazine

2,6-dimethoxy-3,5-dinitropyrazine

Cat. No. B4326629
M. Wt: 230.14 g/mol
InChI Key: QAIYTLSIVZELOS-UHFFFAOYSA-N
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Patent
US08993713B1

Procedure details

Ammonium hydroxide (28%, 60 mL) was added drop wise to a slurry of 2,6-dimethoxy 3,5-dinitro pyrazine (10.0 g, 43.5 mmol) in acetonitrile (50 mL). Upon addition, the yellow slurry became red/yellow in color and eventually became a red solution. As the solution was heated at 65° C. for an hour, yellow precipitate (8.0 g, 92.2%) began to form, which was filtered hot and allowed to air dry.
Quantity
60 mL
Type
reactant
Reaction Step One
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
reactant
Reaction Step One
[Compound]
Name
precipitate
Quantity
8 g
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[OH-:1].[NH4+:2].CO[C:5]1[C:10]([N+:11]([O-])=[O:12])=[N:9][C:8]([N+:14]([O-:16])=[O:15])=[C:7](OC)[N:6]=1.C(#[N:21])C>>[NH2:2][C:5]1[C:10]([N+:11]([O-:12])=[O:1])=[N:9][C:8]([N+:14]([O-:16])=[O:15])=[C:7]([NH2:21])[N:6]=1 |f:0.1|

Inputs

Step One
Name
Quantity
60 mL
Type
reactant
Smiles
[OH-].[NH4+]
Name
Quantity
10 g
Type
reactant
Smiles
COC1=NC(=C(N=C1[N+](=O)[O-])[N+](=O)[O-])OC
Name
Quantity
50 mL
Type
reactant
Smiles
C(C)#N
Step Two
Name
precipitate
Quantity
8 g
Type
reactant
Smiles

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
65 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
Upon addition
CUSTOM
Type
CUSTOM
Details
to form
FILTRATION
Type
FILTRATION
Details
which was filtered hot
CUSTOM
Type
CUSTOM
Details
to air dry

Outcomes

Product
Name
Type
Smiles
NC1=NC(=C(N=C1[N+](=O)[O-])[N+](=O)[O-])N

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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